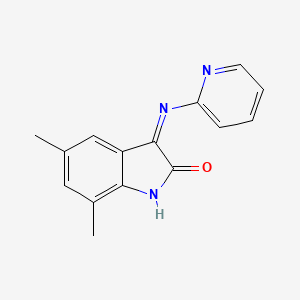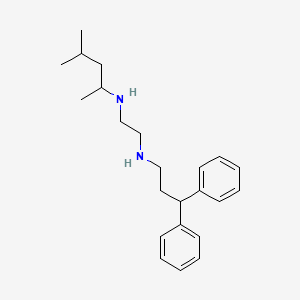![molecular formula C9H8ClNO B12595285 N-[(2-Chlorophenyl)methylene]-acetamide CAS No. 906650-83-7](/img/structure/B12595285.png)
N-[(2-Chlorophenyl)methylene]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chlorophenyl)methylene]-acetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a methylene bridge, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methylene]-acetamide typically involves the condensation reaction between 2-chlorobenzaldehyde and acetamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methylene]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorobenzylamine or 2-chlorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methylene]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methylene]-acetamide
- N-[(2-Bromophenyl)methylene]-acetamide
- N-[(2-Fluorophenyl)methylene]-acetamide
Uniqueness
N-[(2-Chlorophenyl)methylene]-acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
906650-83-7 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methylidene]acetamide |
InChI |
InChI=1S/C9H8ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-6H,1H3 |
InChI Key |
YDDWLCYHAZGBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)



![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)




![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)

![N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B12595277.png)
